molecular formula C7H6ClNO2 B146361 4-Chloro-3-nitrotoluene CAS No. 89-60-1

4-Chloro-3-nitrotoluene

Cat. No. B146361
CAS RN: 89-60-1
M. Wt: 171.58 g/mol
InChI Key: NWESJZZPAJGHRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-nitrotoluene is a technical grade chemical with the linear formula CH3C6H3(NO2)Cl . It has a molecular weight of 171.58 . It is used in the synthesis of 4-(2-hydroxyethylamino)-3-nitrotoluene .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-nitrotoluene includes a total of 17 bonds. There are 11 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 nitro group (aromatic) .


Physical And Chemical Properties Analysis

4-Chloro-3-nitrotoluene is a liquid with a refractive index of 1.558 (lit.) . It has a boiling point of 260 °C/745 mmHg (lit.) and a melting point of 7 °C (lit.) . The density of 4-Chloro-3-nitrotoluene is 1.297 g/mL at 25 °C (lit.) .

Safety And Hazards

4-Chloro-3-nitrotoluene is harmful if swallowed, in contact with skin, and if inhaled . It causes skin irritation and serious eye irritation . It may cause damage to organs through prolonged or repeated exposure . It is toxic to aquatic life with long-lasting effects . Personal protective equipment should be worn when handling this chemical .

properties

IUPAC Name

1-chloro-4-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWESJZZPAJGHRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058995
Record name Benzene, 1-chloro-4-methyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-nitrotoluene

CAS RN

89-60-1
Record name 4-Chloro-3-nitrotoluene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloro-4-methyl-2-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-CHLORO-3-NITROTOLUENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60721
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-chloro-4-methyl-2-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 1-chloro-4-methyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-nitrotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.748
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Chloro-3-nitrotoluene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF8MPL73NZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-nitrotoluene
Reactant of Route 2
4-Chloro-3-nitrotoluene
Reactant of Route 3
Reactant of Route 3
4-Chloro-3-nitrotoluene
Reactant of Route 4
Reactant of Route 4
4-Chloro-3-nitrotoluene
Reactant of Route 5
4-Chloro-3-nitrotoluene
Reactant of Route 6
4-Chloro-3-nitrotoluene

Q & A

Q1: What is known about the temperature dependence of the chlorine-35 NQR frequency in 4-chloro-3-nitrotoluene?

A1: Studies have shown that the chlorine-35 Nuclear Quadrupole Resonance (NQR) frequency in 4-chloro-3-nitrotoluene changes with temperature []. While no major phase transitions were observed between 77-297 K, there was a possible weak transition noted around 90 K []. This information is helpful for understanding the molecular dynamics and potential intermolecular interactions of the compound at different temperatures.

Q2: Can you describe a successful synthesis route for 4-chloro-3-nitrotoluene?

A2: While not explicitly described in the provided abstracts, 4-chloro-3-nitrotoluene can be synthesized via the nitration of 4-chlorotoluene. Careful control of reaction conditions is essential to ensure regioselectivity, favoring the desired isomer formation.

Q3: Are there any computational studies on 4-chloro-3-nitrotoluene?

A3: Yes, research exists utilizing computational methods to study 4-chloro-3-nitrotoluene []. Techniques such as Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman) spectroscopy, and density functional theory (DFT) calculations have been employed to investigate its structural properties and electronic structure []. These studies contribute to a deeper understanding of the molecule's behavior at an atomic and electronic level.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.